Methotrexate's primary function lies in its ability to inhibit an enzyme called dihydrofolate reductase (DHFR) [1]. DHFR plays a crucial role in folate metabolism, a process essential for cell division and DNA synthesis [2]. By blocking DHFR, methotrexate disrupts folate availability, leading to cell cycle arrest and preventing rapid cell proliferation [1]. This mechanism makes methotrexate a valuable tool for studying cell growth regulation and the mechanisms underlying diseases like cancer, which are characterized by uncontrolled cell division [3].
Methotrexate's ability to modulate the immune system makes it a subject of research in autoimmune diseases like rheumatoid arthritis and psoriasis [4]. It is believed to suppress the activity of immune cells involved in inflammatory processes, potentially offering therapeutic benefits [5]. Research using methotrexate in cell cultures and animal models helps scientists understand the underlying mechanisms of these diseases and develop new treatment strategies [6].
Beyond its clinical use in cancer treatment, methotrexate plays a role in basic cancer research. Scientists utilize methotrexate to study various aspects of cancer biology, including resistance mechanisms developed by cancer cells and the effectiveness of new anti-cancer drugs [7, 8]. Additionally, methotrexate helps researchers investigate the role of folate metabolism in tumor development and progression [9].
Methotrexate hydrate is a derivative of methotrexate, an antimetabolite and antifolate drug widely used in cancer therapy and autoimmune diseases. Its chemical formula is , and it appears as a light yellow to brown powder or crystalline solid. Methotrexate hydrate is primarily known for its role as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis, which makes it effective in slowing down the proliferation of rapidly dividing cells, such as cancer cells .
Methotrexate's primary mechanism of action involves its inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism []. By blocking DHFR, methotrexate disrupts the production of tetrahydrofolate, a crucial molecule for DNA synthesis. This ultimately hinders rapid cell division, a characteristic of cancer cells and overactive immune cells in autoimmune diseases [, ].
Methotrexate hydrate exhibits significant biological activity through its immunosuppressive and anti-inflammatory properties. It induces adenosine release, which contributes to its ability to reduce inflammation by inhibiting pro-inflammatory cytokines . Additionally, it has been shown to affect various immune cell functions, making it useful in treating conditions like rheumatoid arthritis and psoriasis .
The synthesis of methotrexate hydrate generally involves the following steps:
Methotrexate hydrate has several applications:
Methotrexate hydrate interacts with various biological systems:
Methotrexate hydrate shares structural similarities with other antifolate compounds but possesses unique characteristics that distinguish it from them.
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Pemetrexed | C20H22N4O6 | Multi-target antifolate; used in lung cancer treatment. |
Trimethoprim | C14H18N4O3S | Primarily used as an antibiotic; inhibits bacterial dihydrofolate reductase. |
Leucovorin (Folinic Acid) | C20H23N7O7 | A reduced form of folic acid; used to rescue normal cells from methotrexate toxicity. |
5-Fluorouracil | C4H5FN2O2 | Antimetabolite that disrupts RNA synthesis; used in various cancers. |
Methotrexate hydrate's unique inhibition of dihydrofolate reductase along with its ability to form polyglutamate derivatives gives it a distinct pharmacological profile compared to these compounds .
Methotrexate hydrate represents a hydrated crystalline form of the antimetabolite compound methotrexate, distinguished by its incorporation of water molecules within its crystal structure [1] [2]. This compound exists as a stable hydrated derivative that maintains the core pteridine-based molecular architecture while exhibiting modified physicochemical properties due to the presence of associated water molecules [3] [4]. The hydrated form demonstrates enhanced stability characteristics compared to its anhydrous counterpart, making it particularly valuable for pharmaceutical and research applications [5] [6].
The molecular composition of methotrexate hydrate varies depending on the specific hydration state, with the general empirical formula represented as C20H22N8O5·xH2O, where x indicates the variable number of water molecules incorporated into the crystal lattice [1] [7]. The anhydrous base structure maintains the molecular formula C20H22N8O5, corresponding to a molecular weight of 454.44 grams per mole [2] [8]. The most commonly encountered hydrated forms include the monohydrate (C20H24N8O6) with a molecular weight of 472.46 grams per mole, and the trihydrate (C20H28N8O8) with a molecular weight of 508.50 grams per mole [3] [9].
The molecular weight analysis reveals that water content typically ranges from 10 to 13 percent by mass in commercial preparations, with this variation being documented in lot-specific certificates of analysis [10] [11]. The Hill notation for the hydrated compound is expressed as C20H22N8O5·xH2O, emphasizing the variable stoichiometry of water incorporation [12] [13]. This molecular composition reflects the complex pteridine ring system conjugated with para-aminobenzoic acid and glutamic acid residues, forming the characteristic folate antagonist structure [14] [15].
Property | Value |
---|---|
Molecular Formula (hydrated) | C20H22N8O5·xH2O |
Molecular Formula (anhydrous) | C20H22N8O5 |
Molecular Weight (g/mol) | 472.46 (monohydrate) |
Molecular Weight (anhydrous basis, g/mol) | 454.44 |
Physical Form | Crystalline powder |
Appearance | Light yellow to brown powder to crystal |
The compound maintains multiple international database identifiers, including the MDL number MFCD00150847, which provides cross-referencing capabilities across various chemical information systems [3] [19]. Within the PubChem database, methotrexate hydrate is catalogued under CID 69400440, while the specific monohydrate form receives the distinct identifier CID 165528 [7] [20]. The ChEBI database assigns the identifier CHEBI:183819 to the hydrated form, and ChEMBL utilizes the designation CHEMBL1376974 [13] [21].
Additional regulatory identifiers include the UNII code 84DMZ3IHO0, assigned by the United States Food and Drug Administration for substance identification purposes [22] [23]. The DSSTox Substance ID DTXSID70217789 provides environmental and toxicological database linkage, while the RTECS number MA1225000 serves occupational health and safety identification requirements [24] [25].
Identifier Type | Value |
---|---|
CAS Registry Number (Primary) | 133073-73-1 |
European Community (EC) Number | 625-397-3 |
MDL Number | MFCD00150847 |
PubChem CID (hydrate) | 69400440 |
PubChem CID (monohydrate) | 165528 |
ChEBI ID | CHEBI:183819 |
ChEMBL ID | CHEMBL1376974 |
UNII | 84DMZ3IHO0 |
DSSTox Substance ID | DTXSID70217789 |
RTECS Number | MA1225000 |
The International Union of Pure and Applied Chemistry provides the systematic name for methotrexate hydrate as (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate [1] [13]. This nomenclature explicitly defines the stereochemistry at the glutamic acid residue through the (2S) designation, indicating the L-configuration of the amino acid component [26]. An alternative IUPAC formulation presents the compound as (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid hydrate, emphasizing the formamido linkage between the pteridine and glutamic acid moieties [14].
The Chemical Abstracts Service employs the systematic designation L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, hydrate, which follows the traditional amino acid naming convention while specifying the N-acyl substitution pattern [2] [15]. This nomenclature system prioritizes the amino acid backbone while describing the pteridine substituent as a complex acyl group [27] [28]. The systematic naming explicitly identifies the 2,4-diaminopteridine ring system, the methylamino bridge, the para-substituted benzoyl connector, and the terminal glutamic acid residue [29] [30].
Extended systematic variations include the descriptive name N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid hydrate, which maintains clarity regarding the molecular connectivity while indicating the hydrated crystalline state [31] [32]. The pharmacological systematic name 4-Amino-10-methylfolic acid hydrate reflects the compound's relationship to the folate family of molecules, specifically indicating the methylation at the N10 position and the amino substitution at the 4-position of the pteridine ring [33] [34].
Naming System | Systematic Name |
---|---|
IUPAC Primary | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate |
IUPAC Alternative | (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid hydrate |
Chemical Abstracts | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, hydrate (1:x) |
Traditional Chemical | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid hydrate |
Pharmacological | 4-Amino-10-methylfolic acid hydrate |
Methotrexate hydrate encompasses an extensive collection of synonymous designations reflecting its diverse applications and historical development [1] [16]. The primary pharmaceutical synonym 4-Amino-10-methylfolic acid hydrate emphasizes the compound's structural relationship to folic acid while specifying the critical amino and methyl substitutions that confer its biological activity [2] [17]. The designation L-4-Amino-N10-methylpteroylglutamic acid hydrate provides a comprehensive description incorporating the pteridine ring system, the glutamic acid component, and the specific substitution pattern [18] [35].
Historical nomenclature includes L-Amethopterin hydrate, derived from the compound's original development designation where "amethopterin" represented "a-methyl-pterin," indicating the methylated pteridine structure [3]. The synonym Antifolan hydrate reflects the compound's mechanism as a folate antagonist, while the abbreviated form MTX hydrate serves as a concise pharmaceutical identifier [19]. Additional systematic synonyms include Methylaminopterin hydrate, which describes the methylamino substitution pattern, and L(+)-Amethopterin hydrate, specifying both the L-configuration and positive optical rotation [4].
Commercial and research applications have generated numerous alternative designations including Methotrexate trihydrate, indicating a specific hydration state with three water molecules per compound molecule [20]. The pharmacological designation CL 14377 hydrate represents an early development code, while NSC 740 indicates the compound's National Cancer Institute registry number. International pharmaceutical synonyms encompass Rheumatrex hydrate, Trexall hydrate, and Mexate hydrate, reflecting various branded formulations that utilize the hydrated crystalline form.
Laboratory and research contexts frequently employ abbreviated synonyms such as (+)-Amethopterin hydrate, emphasizing the dextrorotatory optical activity, and L-MTX, combining the stereochemical designation with the abbreviated pharmaceutical name [5]. The systematic synonym (4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)-L-glutamic acid hydrate provides complete structural information while maintaining systematic nomenclature conventions.
Name Type | Name |
---|---|
Primary Synonym | 4-Amino-10-methylfolic acid hydrate |
Alternative Synonym 1 | L-4-Amino-N10-methylpteroylglutamic acid hydrate |
Alternative Synonym 2 | L-Amethopterin hydrate |
Alternative Synonym 3 | Antifolan hydrate |
Alternative Synonym 4 | MTX hydrate |
Alternative Synonym 5 | Methylaminopterin hydrate |
Alternative Synonym 6 | L(+)-Amethopterin hydrate |
Alternative Synonym 7 | Methotrexate trihydrate |
The International Chemical Identifier (InChI) for methotrexate hydrate provides a standardized machine-readable representation of the molecular structure including stereochemical information and hydration state [1] [26]. The standard InChI notation reads: InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1. This comprehensive notation explicitly defines the connectivity, hydrogen positioning, stereochemistry at the asymmetric carbon, and the incorporation of one water molecule within the crystal structure.
The corresponding InChI Key FPJYMUQSRFJSEW-ZOWNYOTGSA-N serves as a hashed version of the complete InChI string, providing a compact identifier suitable for database searches and chemical informatics applications [2]. An alternative InChI Key FBOZXECLQNJBKD-ZDUSSCGKSA-N appears in certain databases, potentially reflecting different protonation states or tautomeric forms of the hydrated compound [27]. These keys facilitate rapid identification and cross-referencing across multiple chemical databases while maintaining structural specificity [28].
The Simplified Molecular Input Line Entry System (SMILES) notation for methotrexate hydrate utilizes the canonical representation: CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC@@HC(=O)O.O [3]. This notation explicitly shows the methylamino bridge connecting the pteridine ring to the para-aminobenzoic acid moiety, the stereochemistry at the glutamic acid carbon through the [C@@H] designation, and the associated water molecule following the period delimiter [29]. The isomeric SMILES maintains identical representation due to the single chiral center and the explicit stereochemical notation [30].
Extended SMILES representations occasionally utilize the hydration-explicit format [H]O[H].CN(Cc1cnc2nc(N)nc(N)c2n1)c3ccc(cc3)C(=O)NC@@HC(O)=O, which shows the water molecule in its molecular form rather than as a simple oxygen atom [4]. This representation provides enhanced clarity regarding the hydrogen bonding interactions within the hydrated crystal structure while maintaining computational compatibility [31].
Notation Type | Notation |
---|---|
SMILES (Canonical) | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC@@HC(=O)O.O |
SMILES (Isomeric) | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC@@HC(=O)O.O |
InChI (Standard) | InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 |
InChI Key (Primary) | FPJYMUQSRFJSEW-ZOWNYOTGSA-N |
InChI Key (Alternative) | FBOZXECLQNJBKD-ZDUSSCGKSA-N |
Methotrexate hydrate possesses the molecular formula C₂₀H₂₂N₈O₅·xH₂O, where x represents a variable number of water molecules that can range from 1 to 4 depending on crystallization conditions [1] [2]. The compound exhibits a molecular weight of 454.44 g/mol on an anhydrous basis [3] [4]. The molecular architecture consists of three distinct structural domains: a pteridine ring system, a para-aminobenzoic acid moiety, and a glutamic acid residue [5].
The pteridine ring system forms the core heterocyclic framework, containing nitrogen atoms at positions 1, 3, 5, and 8. The 2,4-diaminopteridine structure serves as the primary recognition element for biological targets [5]. The molecular geometry demonstrates significant conformational flexibility, particularly around key rotatable bonds that allow the molecule to adapt to different chemical environments [6].
The spatial arrangement of functional groups exhibits remarkable variability. The C(9)-N(10) bond vectors can be positioned on opposite sides of the pteridine ring plane, creating pseudocenter symmetry relationships between different conformers [5]. This conformational freedom enables methotrexate hydrate to assume multiple stable configurations that are almost related by crystallographic symmetry operations.
X-ray diffraction studies reveal that methotrexate hydrate crystallizes predominantly in the triclinic crystal system [6] [5]. High-resolution structural determination has been achieved at 1.7 Å resolution, providing detailed atomic-level information about the molecular arrangement [5]. The triclinic crystal system reflects the low symmetry of the molecule and accommodates the structural irregularities introduced by hydration and conformational variability.
Parameter | Value | Source |
---|---|---|
Crystal System | Triclinic | Mastropaolo et al. (2001) [5] |
Resolution | 1.7 Å | Mastropaolo et al. (2001) [5] |
Molecular Formula | C₂₀H₂₂N₈O₅·xH₂O | Multiple sources [1] [2] |
Molecular Weight (anhydrous) | 454.44 g/mol | Sigma-Aldrich data [3] |
Hydration State | Variable (1-4 water molecules) | Literature compilation [7] [8] |
The unit cell configuration of methotrexate hydrate accommodates two independent molecules within the asymmetric unit, demonstrating the inherent structural diversity of this compound [5]. These independent molecules exhibit different conformations while maintaining the same chemical connectivity, illustrating the conformational plasticity that characterizes methotrexate hydrate structures.
The asymmetric unit contains methotrexate molecules with their glutamate carboxyl groups coordinated to metal ions in certain crystalline forms, particularly in metal salt derivatives [5]. This coordination pattern influences the overall packing arrangement and contributes to the stabilization of specific conformational states.
Molecular packing within the crystal lattice involves extensive intermolecular interactions that stabilize the three-dimensional structure. The 2,4-diaminopteridine rings form characteristic hydrogen-bonded dimers through 2-fold symmetry-related arrangements [5]. These dimeric structures serve as fundamental building blocks for the extended crystal lattice.
The packing arrangement demonstrates significant variation depending on the hydration state and crystallization conditions. Different solvatomorphs exhibit distinct packing motifs:
Form | Solvent System | Hydration State | Characteristic Features |
---|---|---|---|
Commercial Sample | Trihydrate | 3H₂O | Reticulated lattice structure [9] |
Form I | Acetonitrile-water | CH₃CN·H₂O | Most crystalline form [9] |
Form II | DMSO + water | 3H₂O | Lamellar crystal habit [9] |
Form III | Methanol | Partially crystalline | No defined crystals [9] |
Form IV | Water | 3H₂O | Striated crystal habit [9] |
Form V | DMF + water | DMF·H₂O | Acicular crystal habit [9] |
Detailed structural analysis reveals that methotrexate hydrate exhibits considerable variation in bond lengths and angles across different conformational states. The conformational diversity arises primarily from rotations about single bonds, particularly the C(6)-C(9) bond connecting the pteridine ring to the para-aminobenzoic acid moiety [5].
The glutamate side chain displays notable conformational flexibility, with multiple rotameric states observed in crystal structures [5]. This flexibility allows the molecule to optimize its interactions with surrounding molecules and solvent systems. Bond angle variations accommodate the different spatial arrangements required for optimal intermolecular interactions.
Torsional angle analysis demonstrates that methotrexate hydrate can undergo significant conformational changes through rotation about specific bonds. The most critical torsional parameters involve:
These torsional changes allow methotrexate hydrate to adapt to different binding environments and crystal packing requirements. The conformational flexibility observed in crystal structures provides experimental evidence for the molecule's ability to undergo significant structural rearrangements.
Computational and experimental studies indicate that rotational barriers around key bonds in methotrexate hydrate are relatively low, facilitating conformational interconversion [5]. The C(6)-C(9) bond exhibits particularly low rotational barriers, explaining the observed conformational diversity in crystal structures.
The rotational freedom around single bonds enables methotrexate hydrate to explore multiple conformational states. This flexibility is crucial for biological activity, as it allows the molecule to adapt to different receptor binding sites and optimize intermolecular interactions. The experimental observation of multiple conformers in the same crystal structure provides direct evidence for the low energy barriers between different conformational states [5].
Water molecules in methotrexate hydrate structures occupy specific binding sites that are determined by the hydrophilic functional groups present in the molecule [10] [9]. The variable hydration state (ranging from monohydrate to tetrahydrate) reflects the capacity of different crystal forms to accommodate varying numbers of water molecules [8].
Hydration sites are preferentially located near:
The distribution of water molecules shows distinct patterns in different polymorphic forms. Trihydrate forms represent the most commonly observed hydration state, with water molecules occupying well-defined crystallographic positions [9].
The hydrogen bonding network in methotrexate hydrate involves complex interactions between the drug molecule, water molecules, and neighboring drug molecules within the crystal lattice [10] [11]. Key hydrogen bonding patterns include:
Bonding Type | Description | Structural Role |
---|---|---|
2,4-Diaminopteridine Dimers | 2-fold symmetry-related hydrogen bonds | Crystal packing stabilization [5] |
Water-Mediated Networks | Three-water-molecule clusters | Extended hydrogen bonding [10] |
Benzoyl Carbonyl Interactions | Direct hydrogen bonds to carbonyl oxygen | Intermolecular stabilization [5] |
Glutamate Coordination | Salt bridges and hydrogen bonds | Metal coordination sites [5] |
The hydrogen bonding network demonstrates remarkable complexity, with water molecules serving as both donors and acceptors in extended hydrogen bonding chains [10]. In protein-bound forms, water molecules create bridging interactions that enhance the electrostatic complementarity between methotrexate and its biological targets [11].
Strongly bound water molecules improve the electrostatic fit in the pteridine region, while water bridges in the benzoyl and glutamate regions facilitate the formation of hydrogen bonds between remote polar sites [11]. This network stabilization contributes significantly to the overall binding affinity and structural stability.
Water molecules in methotrexate hydrate serve multiple structural functions beyond simple space filling. They act as:
Structural Connectors: Water molecules bridge gaps between hydrophilic regions of adjacent molecules, facilitating crystal packing optimization [11]
Conformational Stabilizers: Specific water molecule positions stabilize particular conformational states of the methotrexate molecule [10]
Interface Mediators: In biological systems, water molecules mediate interactions between methotrexate and protein binding sites, improving complementarity [11]
Lattice Stabilizers: The integration of water molecules into the crystal lattice provides additional stabilization energy through hydrogen bonding networks [9]
The desolvation behavior varies significantly among different hydrated forms. Thermal analysis reveals desolvation temperatures ranging from 87.65°C to 120°C, depending on the specific hydration state and water molecule binding strength [9]. The calculated binding energies for water molecules range from 20.29 to 49.71 kJ/mol, indicating moderate to strong water-solid interactions [9].
The variable water content observed in different crystalline forms (ranging from 7.3% to 16.5% by weight) reflects the diverse hydration environments that can be accommodated by the methotrexate structure [9]. This variability in hydration state contributes to the observed polymorphism and affects physicochemical properties such as solubility and dissolution rate.